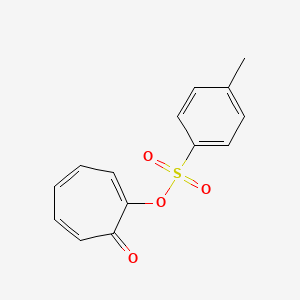

Tropolone Tosylate

説明

Historical Context and Evolution of Tropolone (B20159) Derivatives in Synthetic Chemistry

The story of tropolone is a landmark in the development of chemical theory. For years, the structures of certain natural products, like stipitatic acid isolated from the fungus Penicillium stipitatum in 1942, puzzled the leading chemists of the era. wikipedia.orgencyclopedia.comsciencedaily.com The breakthrough came in 1945 when Michael J. S. Dewar deduced the correct structure of stipitatic acid, proposing it contained a novel seven-membered aromatic ring system. wikipedia.orgencyclopedia.compnas.org Dewar coined the term "tropolone" for this new aromatic structure, 2-hydroxycyclohepta-2,4,6-trien-1-one. wikipedia.orgencyclopedia.comiaqms.org This discovery was revolutionary, as it introduced the concept of non-benzenoid aromaticity, expanding the understanding of cyclic π-electron systems beyond the classic five- and six-membered rings like benzene (B151609). wikipedia.orgencyclopedia.compnas.org

The initial discovery spurred intense research activity. wikipedia.orgencyclopedia.com The first synthetic tropolones were thujaplicins, derived by Ralph Raphael. wikipedia.org Early synthetic methods for tropolone itself included the bromination of 1,2-cycloheptanedione (B1346603) followed by dehydrohalogenation, or the acyloin condensation of pimelic acid's ethyl ester followed by oxidation. wikipedia.org A notable later method involves the [2+2] cycloaddition of cyclopentadiene (B3395910) with dichloroketene. orgsyn.org

The unique electronic structure of the tropolone ring, which can be viewed as a vinylogous carboxylic acid, makes it a versatile scaffold. wikipedia.org Over the years, the field has evolved from fundamental structural elucidation and synthesis to the exploration of a vast chemical space. Around 200 naturally occurring tropolone derivatives have been isolated from plants and fungi, including well-known compounds like colchicine (B1669291) and hinokitiol (B123401). wikipedia.org Synthetic chemists have developed numerous methods to create analogs, modifying the tropolone core to fine-tune its properties for various applications. researchgate.netnih.gov This has led to a rich and diverse family of tropolone derivatives, each with unique characteristics and potential uses.

Significance of Tropolone Tosylate as a Key Intermediate in Organic Synthesis

Within the large family of tropolone derivatives, this compound (2-(tosyloxy)cyclohepta-2,4,6-trien-1-one) holds a special place as a key synthetic intermediate. capotchem.com Its significance stems from the strategic combination of the tropone (B1200060) core with a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. fiveable.memasterorganicchemistry.com

The synthesis of this compound is typically achieved by reacting tropolone with p-toluenesulfonyl chloride (TsCl) in the presence of a base. masterorganicchemistry.com This process, known as tosylation, converts the hydroxyl group of tropolone into a tosylate ester. fiveable.memasterorganicchemistry.com This transformation is crucial because it activates the tropolone ring for a wide array of subsequent chemical modifications that are not possible with the parent tropolone.

The utility of this compound lies in its reactivity. The tosylate group can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups onto the seven-membered ring. This makes this compound a versatile precursor for synthesizing substituted tropones and other complex molecules. For instance, studies have investigated its reactions with active methylene (B1212753) compounds, leading to the formation of novel tropolones and azulenes featuring a 1,2,3-triazole ring. oup.com The reactivity of the tropolone tosyl group has been shown to be greater than that of azido (B1232118) or methyl ether groups on the tropolone ring in certain condensation reactions. oup.com Furthermore, the hydrolysis of this compound to regenerate the tropolonate ion has been studied to understand reaction kinetics in various solvent systems. researchgate.net This reactivity profile establishes this compound as a valuable tool for synthetic chemists aiming to build complex molecular architectures based on the tropone scaffold. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38768-08-0 |

| Molecular Formula | C₁₄H₁₂O₄S |

| Molecular Weight | 276.31 g/mol lookchem.comnih.gov |

| Melting Point | 160 °C capotchem.comlookchem.com |

| Boiling Point | 473.8 °C at 760 mmHg lookchem.com |

| Appearance | White to light grey crystalline solid lookchem.com |

Overview of Academic Research Trajectories for Tropolone-Based Compounds

Academic research on tropolone-based compounds has expanded significantly from its origins in physical organic chemistry to encompass a wide range of disciplines, most notably medicinal chemistry and materials science. The inherent biological activity of many natural tropolones has driven much of this exploration. rsc.orgresearchgate.net

In medicinal chemistry , tropolones are a class of promising organic compounds investigated for various therapeutic applications. rsc.org Research has demonstrated their potential as:

Anticancer Agents: Derivatives of tropolone, such as hinokitiol, have shown antitumor activity. rsc.org Synthetic efforts are focused on creating new tropolone derivatives, such as 2-quinolyl-1,3-tropolones, which have demonstrated potent anti-proliferative activity against several human cancer cell lines. rsc.org The tropolone scaffold is also being developed for creating selective inhibitors of histone deacetylases (HDACs), which are validated anticancer drug targets. researchgate.netacs.org

Antimicrobial Agents: The tropolone ring is a core motif in compounds with antibacterial, antiviral, and antifungal properties. researchgate.netacs.org Hinokitiol and its derivatives have shown effectiveness against various bacteria, including antibiotic-resistant strains. rsc.org

Enzyme Inhibitors: The metal-binding capability of the tropolone core makes it an attractive scaffold for targeting metalloenzymes. acs.orgrsc.org For example, α-hydroxytropolones are potent inhibitors of enzymes like dopamine (B1211576) β-oxygenase. rsc.org

In materials science , the unique electronic and photophysical properties of the tropone ring are being explored. Researchers are designing and synthesizing novel tropone compounds that exhibit absorption in the UV-vis region and emission in the visible region, indicating potential applications in optoelectronics and molecular materials. beilstein-journals.orgresearchgate.net

The diverse biological activities and intriguing chemical properties of tropolones continue to make them a subject of intense academic and industrial research. mdpi.com Ongoing studies focus on the total synthesis of complex tropolone-containing natural products, the development of new synthetic methodologies, and the rational design of novel tropolone-based compounds for specific biological or material applications. researchgate.netmdpi.comescholarship.org

Table 2: Selected Research Applications of Tropolone Derivatives

| Research Area | Focus of Investigation | Example Compounds/Derivatives |

| Medicinal Chemistry | Anticancer Agents | Hinokitiol, 2-Quinolyl-1,3-tropolones, HDAC Inhibitors rsc.orgresearchgate.net |

| Antimicrobial Agents | Hinokitiol, 3-Isopropenyl-tropolone, Thujaplicin researchgate.netrsc.org | |

| Enzyme Inhibition | α-Hydroxytropolones (for metalloenzymes) rsc.org | |

| Materials Science | Optoelectronic Materials | Functionalized tropones with specific UV-vis absorption and emission properties researchgate.net |

| Synthetic Chemistry | Natural Product Synthesis | Pycnidione, Eupenifeldin, Colchicine researchgate.netmdpi.com |

Structure

3D Structure

特性

IUPAC Name |

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMFQREGHLKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340249 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38768-08-0 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropolone Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Tropolone Tosylate and Its Precursors

Advanced Synthetic Routes to Tropolone (B20159)

The construction of the seven-membered tropolone ring is a significant challenge in organic synthesis. Numerous methods have been developed, which can be broadly categorized into ring expansion strategies and the functionalization of pre-existing seven-membered rings. acs.org

Ring expansion reactions are among the most common and effective methods for synthesizing the tropolone framework, often starting from readily available six-membered aromatic compounds. guidechem.com

The Buchner reaction is a cornerstone of tropolone synthesis. This reaction typically involves the cyclopropanation of an aromatic compound, such as a benzene (B151609) derivative, with a diazo compound, often catalyzed by a rhodium or copper complex. The initial product is a norcaradiene, which is in equilibrium with its valence isomer, a cycloheptatriene (B165957). researchgate.net This cycloheptatriene can then be oxidized to form the tropolone ring. researchgate.netlookchem.com

For example, the rhodium-catalyzed reaction of a diazoacetate with an arene leads to a cycloheptatriene derivative. researchgate.net A notable application is in the synthesis of stipitatic acid, where 1,2,4-trimethoxybenzene (B152335) undergoes cyclopropanation with ethyl diazoacetate to yield a cycloheptatriene, which is then converted to the target tropolone derivative through bromination and hydrolysis. researchgate.net More recent developments have explored the autoxidation of specific Buchner reaction products to yield α-tropolones, a method that is procedurally simple, often requiring just a stream of air and avoiding harsh chemical oxidants. lookchem.comacs.orgresearchgate.net This autoxidation is particularly effective for dioxole-fused cycloheptatrienes. acs.orgresearchgate.net

Table 1: Examples of Buchner Reaction in Tropolone Synthesis

| Starting Material | Reagent | Catalyst | Key Intermediate | Product | Ref |

| 1,2,4-Trimethoxybenzene | Ethyl diazoacetate | Photolytic | Cycloheptatriene | Stipitatic acid derivative | researchgate.net |

| Benzodioxole | Ethyl diazoacetate | Rh₂(OAc)₄ | Dioxole-fused cycloheptatriene | α-Tropolone derivative | lookchem.com |

Cycloaddition reactions provide powerful and convergent pathways to construct the seven-membered carbocyclic skeleton of tropolones. oup.com

####### 2.1.1.2.1. [5+2] Cycloadditions in Tropolone Formation

The [5+2] cycloaddition is a highly efficient method for constructing seven-membered rings. researchgate.net In the context of tropolone synthesis, this often involves the reaction of an oxidized pyrylium (B1242799) species (an oxidopyrylium ylide), acting as the five-atom component, with an alkyne or alkene as the two-atom component. lookchem.comrsc.org This cycloaddition generates a bicyclic intermediate with an oxygen bridge, which can then be converted to the tropolone. nih.gov

For instance, a 3-oxidopyrylium [5+2] cycloaddition with acrylonitrile (B1666552) can produce a highly functionalized bicyclic intermediate. Subsequent cleavage of the ether bridge and oxidation steps yield the substituted tropolone. lookchem.com This strategy has been leveraged to create a diverse array of seven-membered carbocycles, proving to be a general approach for tropolone synthesis. rsc.org Another variation involves the Lewis acid-catalyzed [5+2] cycloaddition of a quinone monoketal with an alkene, which, after rearrangement and oxidation, affords a substituted tropolone. researchgate.net

####### 2.1.1.2.2. Diels-Alder Reactions for Tropolone Skeletons

While the Diels-Alder reaction is classically a [4+2] cycloaddition used to form six-membered rings, it can be ingeniously applied to the synthesis of tropolone skeletons through multi-step sequences. One common strategy involves the reaction of a furan (B31954) with a tetrahalocyclopropene. The resulting oxabicyclic adduct can undergo ring opening and rearrangement to furnish the seven-membered tropolone ring. This approach has been successfully used in the synthesis of β-thujaplicin.

Another important application of the Diels-Alder reaction is in the biosynthesis of tropolone sesquiterpenoids. In nature, an enzymatic intermolecular hetero-Diels-Alder reaction occurs between a tropolone derivative (acting as the diene) and humulene (B1216466) (as the dienophile) to form complex natural products. Synthetic chemists have explored biomimetic approaches, reacting tropolone ortho-quinone methides with dienes to mimic this natural strategy.

An alternative to building the seven-membered ring is to start with a pre-formed cycloheptane, cycloheptene, or cycloheptatriene and introduce the tropolone functionality through oxidation and dehydrogenation.

A classic method is the direct oxidation of cycloheptatriene to tropone (B1200060) using selenium dioxide (SeO₂), which acts as both an oxidizing and dehydrogenating agent. The tropone can then be converted to tropolone. Permanganate oxidation of cyclohepta-1,3,5-triene has also been reported to yield tropolone, albeit in low yields. researchgate.net

Another widely used technique is the halogenation, typically bromination, of a 1,2-cycloheptanedione (B1346603), followed by dehydrohalogenation to introduce the double bonds and form the aromatic tropolone ring. acs.org Similarly, cycloheptatrienes can be oxidized via halogenation followed by elimination to produce tropolones. researchgate.net Electrochemical oxidation of cycloheptatrienes in the presence of catalysts like TEMPO can also directly generate tropones. researchgate.net

Table 2: Oxidation/Dehydrogenation Approaches to Tropolones

| Starting Material | Reagent(s) | Product | Ref |

| Cycloheptatriene | Selenium dioxide (SeO₂) | Tropone | |

| 1,2-Cycloheptanedione | N-Bromosuccinimide, then heat | Tropolone | acs.org |

| Cyclohepta-1,3,5-triene | Potassium permanganate | Tropolone | researchgate.net |

| Methoxycycloheptatriene | Electrochemical oxidation | Tropone | researchgate.net |

Synthesis of Tropolone Tosylate from Tropolone

The direct functionalization of the hydroxyl group of tropolone is a straightforward method to produce this compound. This transformation is typically achieved by reacting tropolone with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

A common procedure involves dissolving tropolone and p-toluenesulfonyl chloride in an anhydrous solvent like dichloromethane. A base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is then added to the mixture. researchgate.net The reaction proceeds at room temperature, and after a period of stirring, the resulting this compound can be isolated and purified using standard techniques like extraction and column chromatography. researchgate.net Pyridine (B92270) can also be used as the base and solvent for this reaction, reportedly giving high yields. lookchem.com

Table 3: Synthesis of this compound

| Reactants | Base | Solvent | Product Name | Ref |

| Tropolone, p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | This compound | researchgate.net |

| Tropolone, p-Toluenesulfonyl chloride | DIPEA | Dichloromethane | This compound | |

| Tropolone, p-Toluenesulfonyl chloride | Pyridine | Pyridine | This compound | lookchem.com |

Cycloaddition-based Approaches

[5+2] Cycloadditions in Tropolone Formation

Derivatization of Pre-existing Tropolone Scaffolds

The chemical modification of the tropolone ring is a fundamental strategy for creating a diverse range of derivatives with various biological and chemical properties. nih.gov Tosylation represents a critical derivatization technique, converting the hydroxyl group of tropolone into a p-toluenesulfonate, or tosylate, group. researchgate.netunich.it This transformation is synthetically valuable because the tosylate is an excellent leaving group, far superior to the original hydroxyl group.

The resulting this compound is not typically an end product but rather a versatile synthetic intermediate. acs.orgacs.org Its utility lies in its susceptibility to nucleophilic substitution reactions, which allows for the introduction of a wide array of functional groups at the C2 position of the tropolone ring. For instance, O-tosylate tropolone is a common starting material for the synthesis of 2-aminotropone derivatives, which are precursors to novel amino acids and peptidomimetics. acs.orgacs.org

Tosylation of Tropolone: Mechanistic and Efficiency Considerations

The direct tosylation of the tropolone hydroxyl group is the most common method for preparing this compound. researchgate.net The reaction involves treating tropolone with p-toluenesulfonyl chloride (TsCl). The mechanism hinges on the nucleophilic attack of the tropolone's oxygen atom on the electrophilic sulfur atom of the tosyl chloride. This process is typically facilitated by a base, which deprotonates the acidic tropolone hydroxyl group, enhancing its nucleophilicity.

The formation of this compound is a well-established procedure, often achieved with high efficiency. The standard protocol involves the use of specific reagents and controlled conditions to maximize yield and purity. acs.orgresearchgate.net

The primary reagent for this transformation is p-toluenesulfonyl chloride (TsCl) . The reaction is almost invariably carried out in the presence of a base. Pyridine is a frequently used base, often serving as both the catalyst and the solvent. unich.itlookchem.comresearchgate.net The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed at reduced temperatures, such as 0 °C, to control reactivity, and can yield the desired product in near-quantitative amounts. lookchem.com

| Precursor | Reagent | Base/Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Tropolone | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 99.5% | lookchem.com |

| β-Thujaplicin | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Mixture of isomers | researchgate.net |

| Tropolone (TRP) | p-Toluenesulfonyl chloride (TsCl) | Not specified | Characterized product | unich.it |

While the tosylation of the parent tropolone molecule is straightforward, the reaction becomes more complex with unsymmetrically substituted tropolones, such as hinokitiol (B123401) (β-thujaplicin). rsc.org Under standard basic conditions, the deprotonation of an unsymmetrical tropolone can lead to the formation of a mixture of anionic tautomers. This results in the tosyl group adding to the oxygen at either possible position, yielding a mixture of regioisomeric products. researchgate.netrsc.org

For example, the tosylation of β-thujaplicin (4-isopropyltropolone) can produce both 2-tosyloxy-4-isopropyltropone and 2-tosyloxy-6-isopropyltropone. rsc.org The formation of such isomeric mixtures complicates purification and reduces the yield of the desired single product, making regioselective synthesis a significant challenge. rsc.org Although achieving perfect selectivity in the reaction itself remains difficult, modern purification techniques, such as flash chromatography, have proven effective in separating the resulting isomers, allowing for the isolation of pure regioisomers. rsc.org

| Starting Material | Reaction | Products | Significance | Reference |

|---|---|---|---|---|

| β-Thujaplicin (4-isopropyltropolone) | Tosylation with TsCl in base | Mixture of 2-tosyloxy-4-isopropyltropone (17β) and 2-tosyloxy-6-isopropyltropone (17δ) | Highlights the challenge of regioselectivity in unsymmetrical tropolones. Isomers are separable. | unich.itrsc.org |

A crucial aspect of tosylation is its stereochemical outcome. The reaction proceeds with the retention of configuration at the carbon atom bearing the hydroxyl group. This is because the reaction mechanism does not involve the breaking of the C–O bond of the alcohol (or in this case, the tropolone). libretexts.orgmasterorganicchemistry.com

The nucleophilic oxygen atom of the tropolone attacks the sulfur atom of tosyl chloride. The bond that is cleaved is the S-Cl bond in the reagent, and the O-H bond in the tropolone. The C-O bond of the tropolone ring remains intact throughout the transformation. libretexts.orgmasterorganicchemistry.com Consequently, if the tropolone precursor contains any stereocenters, their stereochemistry is preserved in the final this compound product. This feature is of paramount importance in multi-step syntheses where maintaining stereochemical integrity is essential.

Selective Tosylation Techniques and Controlled Synthesis

Green Chemistry Approaches in this compound Synthesis

In line with the broader goals of sustainable chemical manufacturing, green chemistry principles are being applied to tosylation reactions. While specific studies on the green synthesis of this compound are not abundant, general strategies for environmentally friendly tosylations are relevant. jchemlett.com These approaches aim to improve efficiency, reduce waste, and use less hazardous materials.

| Green Strategy | Description | Potential Benefit for this compound Synthesis | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Conducting the reaction without a solvent medium. | Reduces volatile organic compound (VOC) emissions and simplifies workup. | researchgate.net |

| Eco-Friendly Solvents | Replacing hazardous solvents like pyridine with greener alternatives (e.g., aqueous systems). | Improves the environmental profile of the synthesis. | rsc.org |

| Chromatography-Free Purification | Designing reactions that yield high-purity products through methods like precipitation or crystallization, avoiding column chromatography. | Reduces solvent waste, time, and cost associated with purification. | jchemlett.com |

Iii. Reactivity and Mechanistic Investigations of Tropolone Tosylate

Nucleophilic Substitution Reactions Involving Tropolone (B20159) Tosylate

Tropolone tosylate, as an ester of a sulfonic acid, is an active participant in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the attack of various nucleophiles on the molecule. The reactivity of this compound is comparable to that of 2-halotropones. oup.com The electron-withdrawing nature of the tosyl group makes the tropolone ring susceptible to nucleophilic attack, leading to the formation of a variety of substituted tropone (B1200060) derivatives.

The hydrolysis of this compound has been a subject of detailed kinetic studies, particularly in mixed aqueous-organic solvent systems. The reaction involves the cleavage of the ester bond, liberating the tropolonate ion, which can be monitored spectrophotometrically. researchgate.net

The rate of hydrolysis of this compound is significantly influenced by the composition of the solvent medium. In binary mixtures of acetonitrile (B52724) (MeCN) and water, the reaction kinetics exhibit a complex dependency on the solvent ratio. Studies conducted at 50 °C in MeCN-H₂O media containing a constant concentration of tetrabutylammonium (B224687) hydroxide (B78521) (n-Bu₄NOH) revealed a non-linear relationship. researchgate.netresearchgate.net

Initially, as the proportion of acetonitrile increases from 20% to 60% (v/v), the pseudo-first-order rate constant for hydrolysis gradually decreases. researchgate.netnii.ac.jp For instance, in the presence of 2.0 mmol dm⁻³ n-Bu₄NOH, the logarithm of the rate constant, log (k/s⁻¹), drops from -4.66 in 20% MeCN to -4.93 in 60% MeCN. researchgate.net This rate deceleration is attributed to the disruption of the water structure by acetonitrile, which diminishes the activity of water as a nucleophile. researchgate.netresearchgate.net However, with a further increase in the MeCN content to 70%, 80%, and 90% (v/v), the rate constant surprisingly increases, with log (k/s⁻¹) values rising to -4.85, -4.72, and -4.32, respectively. researchgate.net This subsequent acceleration suggests a change in the reaction mechanism or the solvation state of the reacting species in media with high organic content.

Interactive Table: Effect of Acetonitrile Content on this compound Hydrolysis Rate Below is an interactive table showing the pseudo-first-order rate constant for the hydrolysis of this compound in various MeCN-H₂O mixtures.

| % MeCN (v/v) | log (k/s⁻¹) |

| 20 | -4.66 |

| 30 | -4.79 |

| 50 | -4.91 |

| 60 | -4.93 |

| 70 | -4.85 |

| 80 | -4.72 |

| 90 | -4.32 |

| Data sourced from studies conducted at 50 °C in the presence of 2.0 mmol dm⁻³ n-Bu₄NOH. researchgate.net |

The addition of various salts to the reaction medium has profound and diverse effects on the hydrolysis rate of this compound. These "specific salt effects" depend on the nature of the salt, its concentration, and the solvent composition. researchgate.netnii.ac.jpresearchgate.net In MeCN-H₂O media, alkali metal and alkaline earth metal perchlorates exhibit varied influences. nii.ac.jp

For example, sodium perchlorate (B79767) (NaClO₄) and barium perchlorate (Ba(ClO₄)₂) tend to accelerate the hydrolysis, especially in media with higher acetonitrile proportions. researchgate.netnii.ac.jp Conversely, lithium perchlorate (LiClO₄) and calcium perchlorate (Ca(ClO₄)₂) cause a deceleration of the reaction rate. nii.ac.jp The presence of magnesium perchlorate (Mg(ClO₄)₂) was found to completely suppress the hydrolysis reaction. nii.ac.jp The rate deceleration by LiClO₄ may be linked to a decrease in the apparent pH of the medium. researchgate.net

Other salts, such as sodium azide (B81097) (NaN₃), tetraethylammonium (B1195904) chloride (Et₄NCl), and tetraethylammonium bromide (Et₄NBr), generally increase the rate constant, with the effect following the order Et₄NCl > Et₄NBr. nii.ac.jpresearchgate.net The azide ion (N₃⁻), being a potent nucleophile, significantly accelerates the reaction. researchgate.net

Interactive Table: Influence of Various Salts on this compound Hydrolysis This table summarizes the general effect of different salts on the hydrolysis rate in MeCN-H₂O binary media.

| Salt | General Effect on Hydrolysis Rate | Reference(s) |

| Lithium Perchlorate (LiClO₄) | Deceleration | nii.ac.jp |

| Sodium Perchlorate (NaClO₄) | Acceleration (especially in high MeCN content) | researchgate.net, nii.ac.jp |

| Calcium Perchlorate (Ca(ClO₄)₂) | Deceleration | nii.ac.jp |

| Magnesium Perchlorate (Mg(ClO₄)₂) | Total suppression | nii.ac.jp |

| Barium Perchlorate (Ba(ClO₄)₂) | Acceleration (especially in high MeCN content) | researchgate.net, nii.ac.jp |

| Sodium Azide (NaN₃) | Significant acceleration | nii.ac.jp, researchgate.net |

| Tetraethylammonium Chloride (Et₄NCl) | Acceleration | nii.ac.jp, researchgate.net |

| Tetraethylammonium Bromide (Et₄NBr) | Acceleration | nii.ac.jp, researchgate.net |

The hydrolysis of this compound under alkaline conditions is understood to proceed via a nucleophilic substitution mechanism. researchgate.net The primary pathway involves the attack of a nucleophile, predominantly the hydroxide ion (OH⁻) in basic media, on the electrophilic sulfonyl sulfur atom of the tosylate group. researchgate.netresearchgate.net This attack leads to the cleavage of the sulfur-oxygen bond, liberating the tropolonate anion and p-toluenesulfonic acid. researchgate.net This mechanism is consistent with the general pathway for the alkaline hydrolysis of other aryl sulfonate esters. researchgate.net The generation of the tropolonate ion is readily observed by its characteristic UV-visible absorption bands. researchgate.net

The reaction is considered a "pseudo" first-order process when the concentration of the nucleophile (like n-Bu₄NOH) is kept significantly higher than that of the this compound substrate. researchgate.netresearchgate.net The rate of the reaction is also influenced by the nucleophilicity of other species in the solution, such as water molecules or added anions like the azide ion. researchgate.net

This compound readily reacts with a range of carbon and heteroatom nucleophiles, demonstrating its utility as a synthetic intermediate.

A notable reaction with a carbon-nucleophile is the condensation of this compound with malononitrile (B47326) in the presence of a tertiary amine like tert-butylamine (B42293). In this reaction, the base deprotonates malononitrile to form a reactive carbanion. This carbanion then attacks the tropolone ring, leading to the elimination of the tosylate leaving group and subsequent cyclization and aromatization to form an azulene (B44059) derivative, 2-aminoazulene-1,3-dicarbonitrile (B1268423), in good yield.

Reactions with heteroatom nucleophiles are also common. Thiolate anions, which are excellent nucleophiles, readily participate in Sₙ2 reactions with tosylates. msu.edu The reaction of this compound with various nucleophiles often leads to either normal substitution at the C-2 position or, in some cases, cine-substitution at the C-7 position, depending on the reaction conditions and the nature of the nucleophile. clockss.org The reactivity of the this compound group in these substitutions is generally greater than that of other potential leaving groups like azido (B1232118) or methoxy (B1213986) groups on the tropolone ring. oup.com

The tropolonate moiety, facilitated by the tosylation of the hydroxyl group, serves as an effective leaving group in various organic transformations. This property is exploited in the development of novel synthetic methodologies. For instance, tropolonate has been identified as a suitable leaving group in acyl transfer reactions, where a tropolone-based scaffold can enhance the coupling between alcohols and carboxylic acid anhydrides or chlorides to form esters. mdpi.com

Furthermore, the principle of activating the tropolone oxygen to create a good leaving group is central to other complex transformations. In a related example, the tropolone core can be reacted with triflic anhydride (B1165640) to form a triflate intermediate. acs.org This in-situ generated triflate is an excellent leaving group, facilitating an aromatic nucleophilic substitution (SₙAr) reaction with various non-nucleophilic nitrogen heterocycles to form C(sp²)-N(sp²) bonds under mild conditions. acs.org The propensity of the tosylate group to be displaced makes this compound a valuable precursor for creating substituted tropone and tropolone derivatives. oup.comoup.com

Specific Salt Effects on Hydrolysis Kinetics

Reactions with Carbon- and Heteroatom-Nucleophiles

Cycloaddition and Rearrangement Reactions with this compound

This compound, as a derivative of the versatile tropone core, engages in a variety of cycloaddition and rearrangement reactions. The electronic nature of the seven-membered ring, combined with the excellent leaving group ability of the tosylate moiety, dictates its reactivity, allowing for the construction of complex bicyclic and rearranged carbocyclic systems.

The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful tool for synthesizing six-membered rings. However, tropones, including tropolone and its derivatives, are generally poor dienes for normal-electron-demand Diels-Alder reactions. nih.gov This reluctance is attributed to the electron-deficient character and the inherent [4n+2] π-aromaticity of the seven-membered ring, which requires disruption during the reaction. nih.gov Consequently, harsh conditions such as high temperatures or pressures are often necessary to drive these cycloadditions. nih.govacs.org

Despite these challenges, tropolones can be induced to participate in [4+2] cycloadditions. Early work demonstrated that tropolones react with dienophiles like maleic anhydride under reflux conditions to yield the corresponding [4+2] adducts. acs.org More contemporary methods employ catalysis to facilitate the reaction under milder conditions. Lewis acids can activate the tropone system, making it more electron-deficient and suitable for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.govacs.org Conversely, Brønsted bases can deprotonate tropolones, increasing the HOMO energy of the resulting tropolonate anion and making it a more effective diene for normal-electron-demand reactions. nih.govnih.gov For instance, the use of triethylamine (B128534) (Et3N) or silica (B1680970) gel has been shown to promote the Diels-Alder reaction between α-tropolone and electron-deficient dienophiles. acs.org

A significant advancement in this area is the development of organocatalytic asymmetric [4+2] cycloadditions. Bifunctional Brønsted-base catalysts have been successfully used to facilitate the reaction between tropolones and various electron-deficient dienophiles. nih.gov This methodology provides access to complex and biologically relevant bridged bicyclic structures, specifically dihydrohomobarrelenone scaffolds, in high yields and with excellent stereocontrol. nih.gov

Table 1: Examples of [4+2] Cycloaddition Reactions with Tropolone Derivatives

| Tropolone Derivative | Dienophile | Conditions / Catalyst | Product Type | Yield / Selectivity | Reference |

|---|---|---|---|---|---|

| Tropolone | Maleic Anhydride | Reflux | [4+2] Adduct | Not specified | acs.org |

| α-Tropolone | Electron-deficient dienophiles | Et3N or Silica Gel | Homobarrelenone derivatives | Not specified | acs.org |

| Various Tropolones | Electron-deficient dienophiles | Bifunctional Brønsted-base | Dihydrohomobarrelenone | Up to quantitative yield, >20:1 d.r., up to 92% ee | nih.gov |

| Tropone | 1,1-Diethoxyethene | B(C6F5)3 (Lewis Acid) | [4+2] Adduct | Theoretically studied | acs.org |

The tropolone skeleton, particularly when activated with a tosylate group, is a valuable precursor for significant ring transformations and skeletal rearrangements. One of the most prominent applications is the synthesis of azulenes, a class of non-benzenoid aromatic hydrocarbons composed of fused five- and seven-membered rings. nih.govmdpi.com

The classical Nozoe azulene synthesis utilizes tropone derivatives bearing a good leaving group at the 2-position, such as this compound (2-tosyloxytropone). nih.gov The reaction proceeds by treating the this compound with an active methylene (B1212753) compound, such as diethyl malonate or ethyl cyanoacetate, in the presence of a base like sodium ethoxide (EtONa). nih.govclockss.org The mechanism involves the initial nucleophilic attack of the carbanion from the active methylene compound onto the tropone ring, followed by an intramolecular cyclization and subsequent elimination of the tosylate group, leading to the formation of a 2H-cyclohepta[b]furan-2-one intermediate. iupac.org This intermediate then undergoes further reaction and rearrangement, driven by the base, to ultimately form the 2-hydroxy- or 2-aminoazulene derivative in excellent yields. nih.gov The choice of base and solvent can influence the reaction outcome; for example, reacting this compound with diethyl malonate in the presence of EtONa yields an 8-hydroxy derivative. nih.gov

Photochemical transformations also provide a route for skeletal rearrangements. Ultraviolet irradiation of tropolone derivatives, such as benztropone systems, can lead to novel rearrangements, yielding products like substituted naphthalenes or complex tricyclic ketones. rsc.org These reactions highlight the rich and often complex reactivity of the tropolone ring system under various energetic inputs. rsc.orgchemrxiv.org

Table 2: Ring Transformation Reactions of this compound

| Reactant | Reagent(s) | Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| This compound | Diethyl malonate, EtONa | Ethanol | 8-Hydroxyazulene derivative | Classic azulene synthesis | nih.gov |

| This compound | Dimethyl malonate, MeONa | Methanol | 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Key intermediate for azulenes | nih.gov |

| This compound | Ethyl cyanoacetate, t-butylamine | Not specified | 2-Aminoazulene derivative | Efficient synthesis of functionalized azulenes | clockss.orgresearchgate.net |

| Tetra-O-methylpurpurogallin (a benztropolone) | UV irradiation | Absolute ethanol | 1-Hydroxy-6,7,8-trimethoxynaphthalene | Photochemical skeletal rearrangement | rsc.org |

[4+2] Cycloadditions in the Presence of this compound

Catalytic Transformations Involving this compound

The tosylate group in this compound serves as an effective leaving group, analogous to halides and triflates, rendering the compound a suitable electrophile for transition-metal-catalyzed cross-coupling reactions. This reactivity opens avenues for the synthesis of substituted troponoids that are otherwise difficult to access.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. unistra.fr While aryl halides and triflates are the most common electrophiles, aryl tosylates have emerged as cost-effective and highly effective alternatives. unistra.frresearchgate.net this compound can participate as the electrophilic partner in these reactions, enabling the introduction of various substituents onto the seven-membered ring.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudo-halide, can be applied to heteroaryl tosylates, demonstrating the viability of the tosylate group in this context. unistra.fr Similarly, Stille coupling, which utilizes organostannanes, has been successfully employed with aryl tosylates. researchgate.net Research has shown that aryl substituents can be effectively incorporated into complex structures via palladium-catalyzed coupling between tosylate derivatives and organostannanes. researchgate.net This methodology underscores the utility of the p-toluenesulfonyl group as a leaving group, rivaling the reactivity of the more conventional trifluoromethanesulfonyl (triflate) group in many instances. researchgate.net

The general mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst into the carbon-tosylate bond of this compound to form a palladium(II) intermediate. This is followed by transmetalation with the organometallic coupling partner (e.g., an arylboronic acid or arylstannane) and subsequent reductive elimination to yield the arylated tropone product and regenerate the palladium(0) catalyst. ucmerced.edu This approach allows for the modular synthesis of a wide range of substituted troponoids, which are valuable scaffolds in medicinal chemistry and materials science.

Table 3: Palladium-Catalyzed Cross-Coupling with Aryl Tosylates

| Electrophile Type | Coupling Partner | Reaction Type | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Tosylate | Organostannanes | Stille Coupling | Pd(0) complex | Aryl-substituted product | researchgate.net |

| Heteroaryl Tosylate | Boronic Acids | Suzuki-Miyaura Coupling | Pd(0) complex / Ligand | Aryl-substituted heteroaromatic | unistra.fr |

| Homoallylic Tosylate | Boronic Acids / Esters | Allylic Cross-Coupling | Pd(0) / quinox ligand | Allylic C-H functionalized product | ucmerced.edu |

| Chloroaryl Tosylate | Carbonyl compounds | Direct α-Arylation | Pd / SelectPhos | α-Aryl carbonyl compound | nih.gov |

Iv. Advanced Spectroscopic and Computational Studies on Tropolone Tosylate

Spectroscopic Characterization Techniques for Mechanistic Elucidation

A suite of spectroscopic methods is employed to study tropolone (B20159) tosylate. These techniques are crucial for confirming the identity of the compound after synthesis and for tracking its transformation during chemical reactions.

UV-Visible spectroscopy is a powerful and non-destructive technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.com This method is particularly useful for reactions involving chromophoric species like tropolone and its derivatives. nih.gov The hydrolysis of tropolone tosylate, for example, can be effectively monitored by observing the appearance of the tropolonate ion. researchgate.net

In a study conducted in a 20% (v/v) acetonitrile-water medium, the hydrolysis of this compound was tracked by the emergence of new absorption bands corresponding to the tropolonate ion. researchgate.net The reaction progress was monitored by the increase in absorbance at specific wavelengths over time. researchgate.net

Table 1: UV-Visible Absorption Maxima for Reaction Monitoring

| Species | λmax (nm) | Solvent/Medium | Observation |

|---|---|---|---|

| Tropolonate Ion (from hydrolysis) | ~330 and ~396 | 20-90% (v/v) MeCN-H2O | Appearance of bands indicates formation of the product. researchgate.net |

| Tropolonate Ion + LiClO4 | ~386 | 50% (v/v) MeCN-H2O | A blue shift from 396 nm upon addition of LiClO4, suggesting ion-pairing. researchgate.net |

| Tropolonate Ion + NaClO4 | ~389 | 50% (v/v) MeCN-H2O | A blue shift from 396 nm upon addition of NaClO4. researchgate.net |

The data demonstrates that changes in the UV-Visible spectrum, such as the appearance of new peaks or shifts in wavelength (solvatochromic or due to ion interactions), provide quantitative data on reaction kinetics and the influence of the medium on the reacting species. researchgate.netnih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Tosylated Tropolone Derivative (Compound 8: 2-tosyloxy-6-isopropyltropone)

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | 179.1 | - | - |

| 2 | 154.5 | - | - |

| 7 | 137.7 | 7.05 (s) | C-1, C-2, C-6, C-8 |

| Ts-C1' | 146.4 | - | - |

| Ts-C2',6' | 130.3 | 7.90 (d, 8.4) | Ts-C4' |

| Ts-C3',5' | 128.8 | 7.40 (d, 8.4) | Ts-C1' |

| Ts-C4' | 132.8 | - | - |

| Ts-CH3 | 21.8 | 2.48 (s) | Ts-C4' |

Data extracted from a study on tosylated thujaplicin isomers. rsc.orgresearchgate.net

Tropolone and its derivatives are known for their potential tautomerism and fluxional behavior. researchgate.netwikipedia.org While tropolone itself exists predominantly in the enol form due to aromatic stabilization, its derivatives can exhibit dynamic processes. rsc.orgspectrabase.com Variable-temperature NMR spectroscopy is the primary tool for investigating such phenomena. researchgate.netlibretexts.orgnih.gov Studies on tosylated colchicine (B1669291) and isocolchicine, which contain a tropolone-like ring, have shown that the tosyl group can undergo a thermally-induced shift between the two oxygen atoms. researchgate.net This process, likely proceeding through a bipyramidal intermediate, represents a form of fluxionality. researchgate.net Although a specific study on this compound's fluxionality was not found, the behavior of these analogous systems suggests that such dynamic processes are possible and could be investigated using temperature-variable NMR techniques. researchgate.net

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₄H₁₂O₄S), high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is a key piece of identifying evidence. rsc.org The monoisotopic mass of this compound is calculated to be 276.04563 Da. nih.gov Experimental HRMS data for related compounds, such as tosylated thujaplicin, show excellent agreement between the calculated and found mass values, typically for sodiated adducts [M+Na]⁺. rsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | m/z (Predicted) |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₃O₄S⁺ | 277.05290 |

| [M+Na]⁺ | C₁₄H₁₂O₄SNa⁺ | 299.03484 |

| [M]⁺ | C₁₄H₁₂O₄S⁺ | 276.04507 |

Data sourced from PubChem computational predictions. uni.lu

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. nih.gov A crystal structure for an isopropyl-substituted this compound (specifically, a tosylated thujaplicin isomer) has been successfully determined. rsc.orgresearchgate.net The analysis confirmed the connectivity and regiochemistry of the tosyl group on the tropolone ring. rsc.org The crystals were reported to be in the monoclinic space group P2₁/c. rsc.org While the specific crystallographic data for the parent this compound is noted in the Cambridge Structural Database (CCDC Number 139827), the detailed structural parameters were not available in the searched abstracts. nih.gov The existence of this entry, however, confirms that its absolute structure has been determined.

Mass Spectrometry for Molecular Formula Determination

Quantum Mechanical and Computational Chemistry Investigations

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules like this compound, complementing experimental findings. researchgate.netnih.govarxiv.org Methods such as Density Functional Theory (DFT) and other quantum mechanical (QM) calculations are used to model molecular properties. mdpi.com

Studies on tropolone esters and related systems have explored their configurational stability and rotational energy barriers. figshare.comnih.govacs.org Recent research has highlighted that the rotational barriers around the aryl-C(O) bond in tropolone amides are significantly higher than in analogous benzamide (B126) systems, a phenomenon that can be computationally modeled. nih.govacs.org These investigations often involve comparing computed data, such as NMR chemical shifts, with experimental values to validate the computational model. rsc.org

For instance, in the study of tosylated thujaplicin isomers, the ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/def2-TZVPP level of theory. rsc.orgresearchgate.net The strong correlation between the calculated and experimental chemical shifts (R² > 0.97 for ¹H and > 0.99 for ¹³C) confirmed the structural assignments made from experimental data. rsc.org Similarly, DFT calculations have been used to study the tautomeric equilibrium of tropolone and its thio-analogs, showing that the enol form is favored due to its aromaticity. rsc.org Such computational approaches are invaluable for understanding the fundamental properties of the this compound system. researchgate.netnih.gov

Energy Barrier Calculations and Transition State Analysis

The stability of a chemical compound and its reaction rates are intrinsically linked to the energy barriers of relevant transformations. In computational chemistry, the energy barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. faccts.de The transition state itself is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. pnas.org Locating and characterizing these transient structures are fundamental to understanding reaction mechanisms.

For this compound, a key reaction studied is its hydrolysis. The rate of this reaction is influenced by the surrounding medium and the presence of other chemical species. For instance, the hydrolysis of this compound to form the tropolonate ion has been systematically evaluated under various conditions. researchgate.net The reaction involves the nucleophilic attack on the tosylate group, leading to the cleavage of the O-Ts bond.

Computational methods, such as Density Functional Theory (DFT), are often employed to model such reactions. While specific energy barrier calculations for this compound are not widely published, related studies on similar systems provide a framework. For example, the energy profile for the chlorination of N-tosyl aniline (B41778) has been calculated, identifying the transition states and intermediates involved. researchgate.net Such calculations for this compound would involve modeling the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and calculating the energy changes as the bond-forming and bond-breaking processes occur, ultimately revealing the free energy of activation for the hydrolysis. These theoretical calculations are challenging and must account for solvent effects to accurately compare with experimental results. faccts.de

Reaction Energy Profile Mapping

Mapping the reaction energy profile provides a visual representation of the energy changes that occur as reactants are converted into products. This map charts the path from the initial reactants, through any transition states and intermediates, to the final products.

The hydrolysis of this compound serves as a practical example for reaction profile analysis. The reaction progress can be monitored experimentally by observing the formation of the tropolonate ion, which has a distinct UV-Vis absorption spectrum. researchgate.net A study conducted at 50 °C in a 20% (v/v) acetonitrile-water solvent shows the gradual appearance of the tropolonate ion's characteristic absorption bands over time, with clear isosbestic points indicating a clean conversion from the reactant to the product. researchgate.net

The following table illustrates the generation of the tropolonate ion from this compound over time, as monitored by absorbance at approximately 396 nm.

| Time (minutes) | Absorbance at ~396 nm (Arbitrary Units) | State |

|---|---|---|

| 0 | ~0.0 | Initial State (Reactant) |

| 10 | ~0.2 | Intermediate State |

| 20 | ~0.4 | Intermediate State |

| 30 | ~0.6 | Intermediate State |

| 40 | ~0.8 | Intermediate State |

| 50 | ~0.95 | Near Completion |

| 60 | ~1.0 | Final State (Product) |

This data is illustrative, based on the graphical representation of the tropolonate ion's generation over time. researchgate.net

Theoretical Studies on Electronic Structure and Reactivity

The electronic structure of this compound dictates its chemical reactivity. The tropolone ring is an aromatic, non-benzenoid system. iupac.org Its unique properties arise from the resonance contribution of a dipolar structure, which imparts a degree of aromatic stabilization. iupac.org The tosylate group (p-toluenesulfonate) is a well-known good leaving group, a property derived from the ability of the sulfonate group to stabilize a negative charge through resonance.

Theoretical calculations, such as those determining frontier molecular orbitals (HOMO and LUMO), can predict the reactivity of tropolone derivatives. nih.govresearchgate.net The HOMO (Highest Occupied Molecular Orbital) energy is related to the molecule's ability to donate electrons, while the LUMO (Lowest Unoccupied Molecular Orbital) energy relates to its ability to accept electrons. For tropolone derivatives, these parameters have been correlated with cytotoxic activity, suggesting that electronic properties are key to their biological function. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another computational tool used to visualize the electronic distribution and predict reactive sites. nih.gov For a molecule like this compound, MEP analysis would likely show a negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and sulfonyl groups, indicating sites susceptible to electrophilic attack. Conversely, a positive potential (blue regions) would be expected around the hydrogen atoms and the sulfur atom, indicating sites for nucleophilic attack. The sulfur atom of the tosylate group is a primary electrophilic center, making it the site of attack during nucleophilic substitution reactions like hydrolysis.

Molecular Dynamics Simulations and Active Site Architecture

Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of molecules and their interactions with other entities, such as proteins. nih.govuoa.gr While specific MD simulations for this compound are not prominently featured in the literature, studies on the parent tropolone molecule and other tosylated compounds provide significant insights into the methodologies and potential findings.

MD simulations are particularly valuable in drug design for understanding how a ligand interacts with the active site of a target enzyme. nih.gov For instance, the parent compound, tropolone, has been studied as an inhibitor of enzymes like carbonic anhydrase and tyrosinase. unich.itmdpi.com In silico modeling of tropolone derivatives in the active site of human carbonic anhydrase II (hCA II) revealed that the tropolone ring establishes hydrophobic interactions with key amino acid residues like L198 and V121. unich.it The oxygen atoms coordinate with the catalytic zinc ion, anchoring the inhibitor within the active site. unich.it

Similarly, docking and MD simulations of inhibitors within the tyrosinase active site show how ligands position themselves near the binuclear copper center, disrupting catalytic activity. mdpi.comresearchgate.net MD simulations can demonstrate the stability of these interactions over time, calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the complex's stability and the flexibility of individual residues. researchgate.net Such studies on this compound could elucidate its interaction with potential biological targets, mapping how the tropolone moiety and the extended tosyl group fit within a binding pocket and identifying key stabilizing interactions.

Tautomeric Equilibria and Resonance Stabilization

The underlying chemistry of this compound is rooted in the structure of its parent, tropolone. Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) exhibits keto-enol tautomerism. rsc.org However, computational and experimental studies have shown that it exists almost exclusively in the enol form. rsc.orgrsc.org

This pronounced stability of the enol tautomer is attributed to resonance stabilization arising from its aromatic character, which satisfies Hückel's 4n+2 rule for a cyclic, planar system with 6 π-electrons. researchgate.net Density functional theory (DFT) calculations of the tautomeric equilibrium overwhelmingly favor the enol form over potential keto isomers. rsc.orgresearchgate.net This stability is further enhanced by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.govwikipedia.org

The formation of this compound involves the derivatization of the acidic hydroxyl group of tropolone with a tosyl group. unich.it This chemical modification effectively "locks" the molecule into a single structural form, quenching the tautomeric equilibrium that characterizes the parent compound. The resulting ester, this compound, therefore does not undergo tautomerization itself, but its existence and reactivity are a direct consequence of the unique, resonance-stabilized aromatic structure of the tropolone ring from which it is derived.

V. Applications of Tropolone Tosylate in Complex Molecule Synthesis

Synthesis of Natural Products and Analogues

Tropolone (B20159) tosylate is a key building block in the synthesis of naturally occurring tropolones and in the derivatization of these compounds to probe their biological activities. The tropolone skeleton is a non-benzenoid aromatic system found in a variety of natural products from plants, fungi, and bacteria, many of which exhibit significant biological properties, including antimicrobial, anti-inflammatory, and antitumor activities. researchgate.netwikipedia.orgnih.gov

Construction of Tropolone-Containing Natural Products

The inherent reactivity of tropolone tosylate facilitates its use in the total synthesis of complex natural products containing the tropolone ring. researchgate.net A notable example is its application in strategies aimed at synthesizing sesquiterpene-tropolones. illinois.edu These synthetic routes often rely on cycloaddition reactions where the tropolone unit, derived from a precursor like this compound, is coupled with other key fragments. illinois.edu For instance, an inverse electron demand hetero-Diels-Alder reaction can unite a tropolone ortho-quinone methide, generated from a tropolone precursor, with terpenes like humulene (B1216466) to construct the core structure of these natural products. illinois.edu The synthesis of the tropolone precursor itself can involve methods such as [2+2] cycloadditions followed by fragmentation. illinois.edu

The tropolone moiety is a structural feature of numerous bioactive natural products, including:

Colchicine (B1669291): An alkaloid known for its anti-gout and antimitotic properties. nih.govrsc.org

Hinokitiol (B123401) (β-thujaplicin): A monoterpenoid with broad-spectrum antibacterial and antifungal activities. rsc.orgnih.gov

Stipitatic acid: A fungal metabolite with a tropolone core. researchgate.netchemrxiv.org

Puberulic acid: Another fungal tropolone derivative. wikipedia.orgmdpi.com

The tosylation of tropolones is a critical first step in the functionalization of these molecules to create more complex derivatives. rsc.org

Derivatization for Biological Activity Studies

This compound is instrumental in the synthesis of analogues of natural products for structure-activity relationship (SAR) studies. nih.gov By modifying the tropolone core, chemists can investigate how structural changes affect biological function, leading to the development of compounds with enhanced potency or selectivity.

For example, tosylated thujaplicins, derived from the natural product hinokitiol, are important intermediates for preparing other biologically active tropolones. rsc.org These intermediates have been used to synthesize aminotropones that show efficacy in inhibiting dental plaque formation. rsc.org Furthermore, derivatization of tropolone and β-thujaplicin has led to the discovery of potent inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in cancer. nih.gov The synthesis of 7-substituted derivatives of β-thujaplicin has also been explored to develop neuroprotective agents. nih.gov

A study on the derivatization of tropolone and β-thujaplicin yielded a series of compounds that were assessed for their ability to inhibit various human carbonic anhydrase (hCA) isoforms. The table below summarizes the inhibitory activity (Ki) of selected derivatives against key hCA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VA (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Tropolone | >10000 | 8964 | 98.6 | 63.8 | 95.3 | 48.9 |

| β-Thujaplicin | 9865 | 7854 | 89.5 | 45.3 | 88.6 | 35.7 |

| Derivative 17β | >10000 | 8976 | 78.4 | 54.3 | 25.4 | 8.9 |

Data sourced from a study on O-derivatization of natural tropolones for inhibition of human carbonic anhydrases. nih.gov

This data highlights how derivatization, facilitated by intermediates like this compound, can significantly improve the inhibitory potency against specific enzyme targets, such as hCA IX and XII.

Role in the Synthesis of Heterocyclic Compounds

The electrophilic nature of the seven-membered ring in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds through cycloaddition and substitution reactions.

Formation of Azulene (B44059) Derivatives

A prominent application of this compound is in the synthesis of azulenes, which are bicyclic non-benzenoid aromatic compounds with a distinctive blue color. The reaction of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326) or dialkyl malonates, in the presence of a base, is a well-established method for constructing the azulene framework. nih.gov

This reaction typically proceeds through a nucleophilic attack of the carbanion generated from the active methylene compound on the C-2 position of the this compound ring. This is followed by the elimination of the tosylate group and subsequent intramolecular cyclization and aromatization to yield the azulene derivative. For instance, the reaction of this compound with malononitrile in the presence of tert-butylamine (B42293) affords 2-aminoazulene-1,3-dicarbonitrile (B1268423) in good yield.

The choice of base and solvent can influence the reaction pathway and the final product. For example, reacting this compound with dimethyl malonate in the presence of sodium methoxide (B1231860) yields a 3-methoxycarbonyl derivative as the major product. nih.gov In contrast, using diethyl malonate and sodium ethoxide favors the formation of an 8-hydroxy derivative. nih.gov

Another powerful strategy for azulene synthesis is the [8+2] cycloaddition reaction. nih.govresearchgate.net In this approach, a tropone (B1200060) derivative acts as the 8π component, and a vinyl ether or a similar electron-rich olefin serves as the 2π component. nih.gov this compound can be converted into other tropone derivatives, such as 2-methoxy- or 2-chlorotropone, which are then used in these cycloaddition reactions. nih.gov

Synthesis of Oxygen and Nitrogen Heterocycles

This compound also serves as a precursor for the synthesis of various oxygen and nitrogen-containing heterocyclic systems. Its reaction with different nucleophiles can lead to the formation of fused or substituted heterocycles.

For example, this compound can be used to generate azaazulenes (heterocyclic analogues of azulenes where a carbon atom is replaced by nitrogen). clockss.org The reaction of 4-isopropylthis compound with an enamine has been shown to produce 1-azaazulene derivatives. clockss.org Similarly, reactions involving other nitrogen nucleophiles can lead to the formation of tropone-fused nitrogen heterocycles.

In the realm of oxygen heterocycles, while direct cycloadditions with this compound are less common, its derivatives are key players. For instance, 2H-cyclohepta[b]furan-2-ones, which can be synthesized from tropolone precursors, undergo [8+2] cycloaddition reactions with enol ethers to produce azulene derivatives, but intermediates in these reactions are effectively oxygen heterocycles. nih.gov Furthermore, the general reactivity of troponoids allows for the construction of various oxygen-containing ring systems. mdpi.com The synthesis of benzomorpholines and related heterocycles can be achieved using N-tosyl-1,2-oxazetidine, a reagent that highlights the utility of the tosyl group in heterocyclic synthesis, albeit in a different context. enamine.net

Development of Chemical Probes and Sensors

The unique properties of the tropolone scaffold, such as its ability to bind metal ions and its inherent photoreactivity, make it an attractive framework for the design of chemical probes and sensors. google.comrsc.org this compound, as a key synthetic intermediate, plays a role in accessing these specialized molecules.

Tropolone-based compounds have been developed as chemical probes to study biological systems. For instance, a tropolone methyl ether motif was used as an acetyl lysine (B10760008) mimic to create potent inhibitors of bromodomains. rsc.org The intrinsic photoreactivity of the tropone core was harnessed for direct photolabeling of recombinant bromodomains, demonstrating its utility in target identification and engagement studies. rsc.org This work led to the development of a clickable probe to assess target engagement in complex proteomes. rsc.org

While direct applications of this compound in sensor development are not extensively documented, its role as a precursor to functionalized tropolones is crucial. mdpi.com The derivatization of tropolones is a key strategy for tuning their properties for specific applications, such as ion sensing. mdpi.com For example, the analysis of puberulic acid, a tropolone derivative, has been facilitated by precolumn derivatization of its reactive hydroxyl group, a strategy that could be adapted for creating sensitive detection methods. mdpi.com The development of electrochemical sensors often relies on molecular macrocycles and their functionalization to achieve selective detection of ions and molecules, a field where tropolone-derived structures could offer unique advantages. fz-juelich.de

Fluorescent Small Molecule Sensors

The unique electronic and structural properties of the tropolone scaffold make it an attractive platform for the design of fluorescent small molecule sensors. These sensors are engineered to exhibit changes in their fluorescence properties upon binding to a specific analyte, such as a metal ion, or in response to changes in their microenvironment, like pH or polarity. researchgate.netresearchgate.net this compound is a key player in the synthesis of these sophisticated molecules, acting as a crucial precursor for introducing the necessary functionalities that give rise to their sensing capabilities.

A notable application of this compound is in the synthesis of nonbenzenoid analogues of BODIPY (boron-dipyrromethene) dyes. acs.org These novel fluorescent molecules, specifically N-alkyl-aminotroponyl difluoroboron (Alkyl-ATB) complexes, are synthesized starting from commercially available tropolone. The first step in this synthesis is the conversion of tropolone to 2-tosyltropone (this compound). acs.org This intermediate is then subjected to a nucleophilic substitution reaction with various primary alkylamines. The resulting N-substituted aminotropone ligands are then reacted with boron trifluoride etherate to yield the final aminotroponyl difluoroboron complexes. acs.org

These Alkyl-ATB complexes exhibit significant fluorescence, with quantum yields of approximately 10-13% and large Stokes shifts around 110 nm. acs.org The lipophilic nature of the alkyl chains also makes them suitable for sensing hydrophobic microenvironments within biological systems, such as in living cells. acs.org

Further research has led to the development of a new class of tunable and environmentally sensitive fluorophores based on lactam-fused tropolones. researchgate.net These molecules can be synthesized through a rapid annulation reaction between functionalized tropolones and primary amines. The resulting compounds display fluorescence emission across the visible spectrum, which can be modulated by altering either the tropolone core or the amine component. researchgate.net They are also highly responsive to changes in solvent polarity, pH, and the presence of certain divalent metal ions, highlighting their potential as versatile fluorescent sensors. researchgate.netcuny.edu

The synthesis and biophysical properties of tropolone-conjugated DNA have also been explored. researchgate.net In this work, a tropolonyl thymidine (B127349) nucleoside was synthesized and incorporated into DNA oligonucleotides. The resulting modified DNA duplexes become fluorescent due to the presence of the tropolone moiety. researchgate.net This fluorescence is pH-dependent, being more intense at lower pH values. Significantly, the fluorescence is enhanced by nearly three-fold upon the formation of the duplex structure with a complementary DNA strand, suggesting potential applications in DNA sensing. researchgate.net

Table 1: Synthesis of N-Alkyl-Aminotropone Ligands from this compound

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Isobutyl-amine | N-Isobutyl-aminotropone | acs.org |

| This compound | Butyl-amine | N-Butyl-aminotropone | acs.org |

| This compound | Cyclohexyl-amine | N-Cyclohexyl-aminotropone | acs.org |

| This compound | Propargyl-amine | N-Propargyl-aminotropone | acs.org |

| This compound | Hexyl-amine | N-Hexyl-aminotropone | acs.org |

| This compound | Octyl-amine | N-Octyl-aminotropone | acs.org |

| This compound | Dodecyl-amine | N-Dodecyl-aminotropone | acs.org |

| This compound | Octadecyl-amine | N-Octadecyl-aminotropone | acs.org |

Activity-Based Probes

Activity-based probes (ABPs) are powerful chemical tools used in chemical biology and proteomics to study the activity of enzymes in complex biological systems. frontiersin.orgnih.gov These probes typically consist of three components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation of the labeled enzyme. nih.gov The troponoid scaffold, with its unique structure and reactivity, has emerged as a valuable framework for the design of novel ABPs. cuny.edu

The synthesis of these complex probes often relies on the functionalization of the tropolone ring, where this compound serves as a key intermediate. The tosyl group can be readily displaced by various nucleophiles, allowing for the attachment of linkers connected to reporter tags or reactive groups.

For instance, research into novel troponoid-based chemical probes has led to the development of a class of amidotroponoids designed as potential activity-based probes. cuny.educuny.edu These molecules incorporate a light-reactive diazirine moiety, which can form a covalent bond with nearby proteins upon UV irradiation, and an alkyne reporter tag for subsequent detection and identification via click chemistry. cuny.edumdpi.com In studies using a live human cell line (HEK-293T), these troponoid probes were shown to covalently label proteins in a manner dependent on both UV exposure and probe concentration. cuny.edu These experiments have been instrumental in the preliminary identification of new protein targets for troponoid compounds. cuny.edu

The development of such probes is crucial for understanding the mechanism of action of troponoid-based therapeutic agents and for identifying their molecular targets within the cell. cuny.edu The versatility of the tropolone ring system, made accessible through intermediates like this compound, allows for the synthesis of diverse libraries of ABPs with different reactive groups and reporter tags, facilitating the study of a wide range of enzymes. frontiersin.orgresearchgate.net

Table 2: Components of a Troponoid-Based Activity Probe

| Component | Function | Example Moiety | Reference |

|---|---|---|---|

| Scaffold | Core structure for functionalization | Tropolone/Amidotropone | cuny.edu |

| Reactive Group | Covalent modification of target protein | Diazirine | cuny.edumdpi.com |

| Reporter Tag | Detection and identification of labeled protein | Alkyne | nih.govcuny.edu |

Vi. Advanced Biological and Biomedical Research on Tropolone Tosylate Derivatives

Mechanistic Studies of Biological Activity

Tropolone (B20159) derivatives, a class of non-benzenoid aromatic compounds, have garnered significant interest in biomedical research due to their diverse biological activities. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov Mechanistic studies have revealed that these compounds can interact with various biological targets, leading to effects such as enzymatic inhibition, cytotoxicity, and antioxidant activity. uconn.edunih.govcore.ac.uk The unique seven-membered ring structure and metal-chelating properties of the tropolone core are central to many of these functions. nih.govresearchgate.netjosai.ac.jp

The ability of tropolone derivatives to chelate metal ions is a key factor in their capacity to inhibit metalloenzymes. researchgate.netjosai.ac.jp This inhibitory action extends to a range of enzymes crucial in various pathological and physiological processes.

Certain tropolone derivatives have been identified as inhibitors of nitric oxide (NO) production in inflammatory models. Research using lipopolysaccharide (LPS)-activated mouse macrophage-like Raw 264.7 cells has demonstrated that various tropolone compounds can inhibit NO production to different degrees. researchgate.netresearchmap.jp A study of 27 different tropolones revealed that the capacity to inhibit LPS-stimulated NO production was generally inversely related to the compound's cytotoxic activity. researchgate.netresearchmap.jp

The mechanism for this inhibition often involves the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. For instance, the derivative 2,4-dibromo-7-methoxytropone was found to be a potent inhibitor of NO production. researchmap.jp Western blot and RT-PCR analyses confirmed that this compound significantly decreased both the intracellular levels of iNOS protein and the expression of iNOS mRNA. researchmap.jp This suggests the inhibitory action occurs at the level of gene expression rather than by directly scavenging NO radicals. researchmap.jp Similarly, other derivatives like hinokitiol (B123401) have been noted for their inhibitory effects on metalloproteases, which may be linked to the metal chelation capacity of the tropolone skeleton. josai.ac.jpresearchmap.jp

The table below summarizes the activity of selected tropolone derivatives on NO production and their corresponding cytotoxicity in Raw 264.7 cells.

Table 1: Inhibition of NO Production and Cytotoxicity of Tropolone Derivatives in Raw 264.7 Cells

| Compound | 50% Cytotoxic Concentration (CC₅₀) (µM) | 50% Inhibitory Concentration (IC₅₀) for NO Production (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

|---|---|---|---|

| Hinokitiol | 10.3 | 21.0 | 0.5 |

| 5-Aminotropolone (B1265714) | 8.75 | 9.9 | 0.9 |

| 2,4-Dibromo-7-methoxytropone | 44.4 | 4.3 | 10.3 |

| 2,7-Dibromo-4-isopropyltropolone | >1000 | 185 | >5.4 |

| Hinokitiol Tosylate | 20.2 | 105 | 0.2 |

Data sourced from studies on Raw 264.7 macrophage-like cells. researchmap.jp

Tropolone is a potent inhibitor of mushroom tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. chemsrc.commedchemexpress.com It exhibits this inhibition with a 50% inhibitory concentration (IC₅₀) value as low as 0.4 μM. chemsrc.commedchemexpress.com The mechanism of inhibition is believed to be related to the tropolone's ability to chelate the copper ions (Cu²⁺) in the active site of the enzyme. chemsrc.commdpi.com This inhibitory effect is reversible, as it can be overcome by dialysis or by the addition of excess copper ions. chemsrc.commedchemexpress.com The potency of tropolone as a tyrosinase inhibitor has led to its use as a reference compound in the development and validation of new tyrosinase inhibitors. mdpi.comrsc.org

Hydroxylated tropolone derivatives have emerged as a promising class of inhibitors targeting the ribonuclease H (RNase H) activity of the hepatitis B virus (HBV) polymerase. asm.orgnih.gov The HBV RNase H is essential for viral replication, as it degrades the pregenomic RNA template after it has been reverse transcribed into DNA. nih.govbiorxiv.org